molecular formula C19H17N3O2 B11133345 5-[(4-Methoxybenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile

5-[(4-Methoxybenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11133345
M. Wt: 319.4 g/mol
InChI Key: PNWSHWZZLVEDOI-UHFFFAOYSA-N
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Description

5-{[(4-methoxyphenyl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a nitrile group, and methoxy and methyl-substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-methoxyphenyl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazole ring through cyclization reactions. The starting materials often include substituted anilines and aldehydes, which undergo condensation reactions to form intermediate compounds. These intermediates are then subjected to cyclization under acidic or basic conditions to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions such as temperature, pressure, and pH. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-methoxyphenyl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at positions ortho and para to the methoxy and methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

5-{[(4-methoxyphenyl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-{[(4-methoxyphenyl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 5-(4-(di-p-tolylamino)phenyl)thiophene-2-carbaldehyde

Uniqueness

5-{[(4-methoxyphenyl)methyl]amino}-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile is unique due to its combination of an oxazole ring and a nitrile group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous, such as in the design of selective inhibitors or advanced materials.

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methylamino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H17N3O2/c1-13-3-7-15(8-4-13)18-22-17(11-20)19(24-18)21-12-14-5-9-16(23-2)10-6-14/h3-10,21H,12H2,1-2H3

InChI Key

PNWSHWZZLVEDOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=C(C=C3)OC)C#N

Origin of Product

United States

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